molecular formula C20H20N4O B6440791 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine CAS No. 2549066-69-3

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine

Cat. No.: B6440791
CAS No.: 2549066-69-3
M. Wt: 332.4 g/mol
InChI Key: IIIFFTQDVUTPAA-UHFFFAOYSA-N
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Description

The compound “2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of indolizines can be analyzed using X-ray crystallography . This technique reveals characteristic torsion angles and indicates a high rotational freedom of the pyridyl group linked at certain carbon atoms .


Chemical Reactions Analysis

Indolizines can undergo various chemical reactions. For instance, it was found that an indolizine easily formed the NiL2 complex by simply heating with Ni(NO3)2·6H2O in ethanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of indolizines can vary depending on their specific structure. For example, some polymers containing similar structures exhibit low bandgap energy and good solubility in common organic solvents .

Scientific Research Applications

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine has been studied extensively due to its potential applications in medicinal chemistry and drug discovery. It has been used as a building block for the synthesis of various biologically active molecules, such as inhibitors of various enzymes and receptor agonists. It has also been used as a scaffold for the development of new drugs and for the synthesis of novel compounds with therapeutic potential.

Mechanism of Action

The mechanism of action of 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine is still not fully understood. However, it is known that this compound binds to certain receptors and enzymes, causing changes in the activity of these proteins. This can lead to changes in the activity of other proteins and enzymes, which can ultimately lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is known that this compound can modulate the activity of various enzymes and receptors, leading to changes in the biochemical and physiological processes of the body. For example, it has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs and hormones, as well as the activity of receptors involved in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and can be used as a building block for the synthesis of various biologically active molecules. Additionally, this compound is relatively stable and can be stored for long periods of time. However, it can be difficult to obtain in large quantities and can be expensive to purchase.

Future Directions

There are several potential future directions for research involving 2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine. One potential direction is to further study the mechanism of action of this compound and its effects on various biochemical and physiological processes. Additionally, further research could be done to develop new drugs and compounds based on this compound for the treatment of various diseases and disorders. Other potential future directions include the development of new synthetic methods for the synthesis of this compound and exploring its potential applications in other areas of research.

Synthesis Methods

2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]indolizine can be synthesized in a two-step process. First, a pyridine-substituted octahydropyrrolo[2,3-c]pyrrole is synthesized through a reaction between pyridine and an octahydropyrrolo[2,3-c]pyrrole derivative. This reaction is followed by the condensation of the resulting product with an indolizine derivative to form this compound.

Properties

IUPAC Name

indolizin-2-yl-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(16-11-17-5-2-4-9-22(17)13-16)24-10-7-15-12-23(14-18(15)24)19-6-1-3-8-21-19/h1-6,8-9,11,13,15,18H,7,10,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIFFTQDVUTPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CN(C2)C3=CC=CC=N3)C(=O)C4=CN5C=CC=CC5=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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